molecular formula C25H27N3O8 B11463917 ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11463917
M. Wt: 497.5 g/mol
InChI Key: VFWILDBXYNNRHT-LGJNPRDNSA-N
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Description

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines various functional groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({6,7-DIMETHOXY-4-[(E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using methyl iodide and a strong base such as sodium hydride.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amine.

    Esterification: The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Potential use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imine and oxazole groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6,7-DIMETHOXY-2’,3’,5’,6’-TETRAHYDRO-3H-SPIRO[ISOQUINOLINE-4,4’-PYRAN]-1-CARBOXYLATE: Shares the dimethoxy and ester functional groups but differs in the core structure.

    ETHYL 2-(4-(3,4-DIMETHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL)METHYLAMINO-2-OXOACETATE: Similar in having the dimethoxyphenyl group and ester functionality.

Uniqueness

ETHYL 5-({6,7-DIMETHOXY-4-[(E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups and the presence of the oxazole ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H27N3O8

Molecular Weight

497.5 g/mol

IUPAC Name

ethyl 5-[[6,7-dimethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C25H27N3O8/c1-4-33-25(30)19-12-16(36-28-19)11-17-18(13-26-27-20(29)10-15-8-6-5-7-9-15)22-24(35-14-34-22)23(32-3)21(17)31-2/h5-9,13,16H,4,10-12,14H2,1-3H3,(H,27,29)/b26-13+

InChI Key

VFWILDBXYNNRHT-LGJNPRDNSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N/NC(=O)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)CC4=CC=CC=C4

Origin of Product

United States

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